dTDP-2-deoxy-beta-L-fucose
説明
特性
分子式 |
C16H26N2O14P2 |
|---|---|
分子量 |
532.33 g/mol |
IUPAC名 |
[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-14,19-21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,10-,11+,12+,13+,14+/m0/s1 |
InChIキー |
GLUZBIYLBPDBPE-QUTCXQLSSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O |
正規SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |
製品の起源 |
United States |
準備方法
Enzymatic Biosynthesis Pathways
The enzymatic synthesis of dTDP-2-deoxy-β-L-fucose shares initial steps with the dTDP-L-rhamnose pathway, diverging at critical redox and epimerization reactions. The biosynthesis begins with glucose-1-phosphate, which is converted to dTDP-α-D-glucose via glucose-1-phosphate thymidylyltransferase (RmlA) . RmlB, a dTDP-glucose 4,6-dehydratase, then catalyzes the formation of dTDP-4-keto-6-deoxy-D-glucose, a central intermediate . In Geobacillus tepidamans, the dTDP-4-dehydro-6-deoxyglucose reductase (Fcd) reduces this intermediate to dTDP-α-D-fucose . However, achieving the β-L configuration requires additional epimerization steps, often facilitated by enzymes such as RmlC (3,5-epimerase) or DnmU from Streptomyces peucetius .
Enzyme Module Systems for Scalable Production
A breakthrough in preparative-scale synthesis involves modular enzyme systems combining thymidylyltransferases, dehydratases, and reductases. For example, a system using sucrose synthase (SuSy), RmlB, RmlC, and RmlD produced dTDP-β-L-rhamnose with a 35.9% yield . Substituting RmlC with DnmU increased the yield to 44.7%, demonstrating flexibility in stereochemical outcomes . This modular approach, optimized for 0.2–0.6 g scales, highlights the utility of recombinant enzymes in generating dTDP-activated deoxyhexoses (Table 1) .
Table 1: Enzyme Modules and Yields in dTDP-Deoxyhexose Synthesis
| Enzyme Module | Substrate | Product | Yield |
|---|---|---|---|
| SuSy + RmlB | dTMP + sucrose | dTDP-α-D-glucose | 62% |
| SuSy + RmlB + RmlC/D | dTMP + sucrose | dTDP-β-L-rhamnose | 35.9% |
| SuSy + RmlB + DnmU | dTMP + sucrose | dTDP-β-L-daunosamine | 44.7% |
Chemical Reduction of dTDP-4-Keto-6-Deoxy-D-Glucose
Chemical methods offer an alternative to enzymatic synthesis, particularly for producing epimeric mixtures. Treatment of dTDP-4-keto-6-deoxy-D-glucose with sodium borohydride (NaBH₄) yields a 2:1 ratio of dTDP-α-D-quinovose and dTDP-α-D-fucose . While this approach bypasses enzymatic stereocontrol, it necessitates chromatographic separation to isolate the desired β-L-fucose derivative. Nuclear magnetic resonance (NMR) spectroscopy confirms the identity of products, with distinct signals for C-4 epimers at δ 1.25 ppm (quinovose) and δ 1.18 ppm (fucose) .
Recombinant Enzyme Production and Purification
Critical to enzymatic synthesis is the availability of purified enzymes. Escherichia coli expression systems are widely used; for example, RmlB from Mycobacterium tuberculosis was purified via DEAE Sephadex chromatography, achieving >90% purity . Activity assays using NADPH oxidation at 340 nm confirmed RmlB functionality, with a specific activity of 12.4 U/mg . Similarly, Fcd from G. tepidamans was overexpressed and dialyzed into Tris buffers, retaining 80% activity after 30 days at 4°C .
Analytical and Validation Techniques
High-performance liquid chromatography (HPLC) with ion-exchange columns (e.g., Dionex PA-100) remains the gold standard for monitoring reaction progress . For instance, dTDP-β-L-fucose elutes at 18.3 min under a KH₂PO₄ gradient (75–500 mM over 30 min) . Mass spectrometry (ESI-Q-TOF) further validates glycosylation sites in S-layer proteins, confirming the incorporation of dTDP-2-deoxy-β-L-fucose at Ser-792 and Thr-583 residues .
Q & A
Basic Research Questions
Q. What is the biosynthetic pathway of dTDP-2-deoxy-beta-L-fucose in bacterial systems, and how can it be experimentally validated?
- Methodological Answer : The biosynthesis of this compound involves sequential enzymatic modifications starting from glucose-1-phosphate. Key steps include phosphorylation, dehydration, and epimerization. To validate this pathway:
- Use in vitro enzymatic assays with purified enzymes (e.g., TDP-sugar epimerases) and monitor intermediates via HPLC or LC-MS .
- Employ gene knockout studies in bacterial models (e.g., Streptomyces) to observe pathway disruption and intermediate accumulation .
- Reference kinetic parameters (e.g., Km, Vmax) from studies on homologous enzymes, such as TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase .
Q. How can researchers efficiently synthesize this compound for structural and functional studies?
- Methodological Answer : Chemical synthesis typically involves phosphomorpholidate coupling reactions. For example:
- Use 1H-tetrazole as a catalyst to activate sugar donors, enabling efficient coupling with dTDP .
- Purify intermediates via ion-exchange chromatography and validate structures using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .
- Optimize reaction yields (e.g., 60–80%) by adjusting solvent systems (e.g., anhydrous DMF) and protecting group strategies .
Advanced Research Questions
Q. What experimental approaches resolve structural ambiguities in this compound, such as anomeric configuration or ring conformation?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with binding proteins (e.g., glycosyltransferases) to determine absolute configuration .
- Nuclear Overhauser Effect (NOE) NMR : Analyze intra-residue proton interactions to confirm chair or boat conformations .
- Computational modeling : Perform density functional theory (DFT) calculations to predict stable conformers and compare with experimental data .
Q. How can isotopic labeling (e.g., <sup>13</sup>C, <sup>2</sup>H) elucidate the metabolic flux of this compound in microbial pathways?
- Methodological Answer :
- Pulse-chase experiments : Introduce <sup>13</sup>C-glucose into bacterial cultures and track label incorporation into dTDP-sugars via LC-MS/MS .
- Stable isotope probing (SIP) : Combine with RNA-SIP to correlate metabolite flux with gene expression in pathway mutants .
- Data interpretation : Use metabolic flux analysis (MFA) software (e.g., INCA) to model label distribution and identify rate-limiting steps .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in enzymatic activity data for this compound biosynthesis?
- Methodological Answer :
- Standardize assay conditions : Control pH, temperature, and cofactor concentrations (e.g., Mg<sup>2+</sup>) to minimize variability .
- Cross-validate with orthogonal methods : Compare activity data from spectrophotometric assays (e.g., NADH-coupled) with radiolabeled substrate tracking .
- Meta-analysis : Aggregate datasets from multiple studies (e.g., BRENDA database) to identify outliers and establish consensus parameters .
Q. What strategies mitigate challenges in detecting low-abundance this compound intermediates in complex biological matrices?
- Methodological Answer :
- Sample enrichment : Use solid-phase extraction (SPE) with hydrophilic interaction liquid chromatography (HILIC) cartridges .
- High-sensitivity MS : Employ nano-LC coupled with Orbitrap or Q-TOF mass spectrometers for femtomole-level detection .
- Internal standards : Synthesize deuterated analogs (e.g., d3-dTDP-2-deoxy-beta-L-fucose) for precise quantification .
Experimental Design and Validation
Q. What controls are essential for validating the biological function of this compound in glycan synthesis?
- Methodological Answer :
- Negative controls : Use enzyme-deficient mutants or competitive inhibitors (e.g., dTDP analogs) to confirm substrate specificity .
- Positive controls : Include known substrates (e.g., dTDP-L-rhamnose) to benchmark activity .
- In situ validation : Apply CRISPR-interference (CRISPRi) to repress pathway genes and assess glycan structural changes via lectin microarray .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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